Ethyl 5-amino-4-chloropicolinate
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Overview
Description
Ethyl 5-amino-4-chloropicolinate is a chemical compound with the molecular formula C8H9ClN2O2. It is a white crystalline solid that is insoluble in water but can dissolve in certain organic solvents . This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Ethyl 5-amino-4-chloropicolinate can be synthesized through several synthetic routes. One common method involves the reaction of 5-amino-4-chloropicolinic acid with ethanol in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions to ensure complete esterification . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Ethyl 5-amino-4-chloropicolinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions often involve controlled temperatures and pH levels to optimize yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-amino-4-chloropicolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 5-amino-4-chloropicolinate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The compound’s effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to various biochemical outcomes .
Comparison with Similar Compounds
Ethyl 5-amino-4-chloropicolinate can be compared with other similar compounds, such as:
Ethyl 5-amino-3-chloropicolinate: This compound has a similar structure but differs in the position of the chlorine atom.
Ethyl 5-amino-4-bromopicolinate: Similar to this compound but with a bromine atom instead of chlorine.
Ethyl 5-amino-4-fluoropicolinate: This compound contains a fluorine atom in place of chlorine.
Uniqueness: This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules
Biological Activity
Ethyl 5-amino-4-chloropicolinate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article provides an overview of its biological activity, including its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a chlorinated pyridine ring with an amino group at the 5-position and an ethyl ester group. Its molecular formula is C8H9ClN2O2. The presence of both the amino and chlorinated groups contributes to its reactivity and interaction with biological systems, making it a versatile compound in organic synthesis and pharmacology.
Research indicates that this compound exhibits various biological activities:
- Herbicidal Activity : The compound has been studied for its ability to inhibit specific enzymes involved in plant growth, suggesting potential use as an herbicide. Its structural characteristics allow it to effectively interact with biological targets in plants, leading to inhibition of growth pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties. This activity is believed to arise from its ability to disrupt cellular processes in pathogens while being selective enough to minimize harm to beneficial organisms.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Herbicidal Efficacy : A study demonstrated that the compound effectively inhibited the growth of several weed species by targeting specific metabolic pathways critical for plant development. The results indicated a dose-dependent response, with higher concentrations leading to more significant growth inhibition.
- Antimicrobial Activity : In vitro tests revealed that this compound exhibited bactericidal activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for E. coli, indicating moderate effectiveness against this pathogen .
- Structure-Activity Relationship (SAR) : Further investigations into the structure-activity relationship highlighted that modifications in the chlorinated position or substituents on the amino group could significantly alter the compound's biological activity. For instance, replacing chlorine with bromine resulted in decreased herbicidal potency but enhanced antimicrobial effects .
Comparative Analysis
The following table summarizes key comparisons between this compound and structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Chlorine at 4-position, amino at 5 | Exhibits herbicidal and antimicrobial properties |
Ethyl 5-amino-3-chloropicolinate | Chlorine at 3-position | Different herbicidal efficacy due to position |
Ethyl 5-amino-4-bromopicolinate | Bromine instead of chlorine | Enhanced antimicrobial activity |
Ethyl 5-amino-4-fluoropicolinate | Fluorine substitution | Potentially increased lipophilicity |
Properties
Molecular Formula |
C8H9ClN2O2 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
ethyl 5-amino-4-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-3-5(9)6(10)4-11-7/h3-4H,2,10H2,1H3 |
InChI Key |
FOAPCYAHQUBLNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)Cl)N |
Origin of Product |
United States |
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